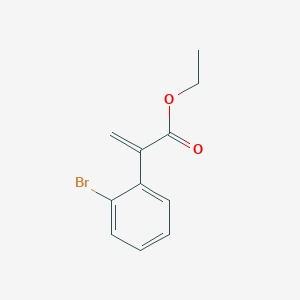

Ethyl 2-(2-bromophenyl)acrylate

Description

Structural Classification and Significance within Aryl Acrylate (B77674) Chemistry

Ethyl 2-(2-bromophenyl)acrylate belongs to the class of compounds known as aryl acrylates. wikipedia.orgucla.edu Structurally, it is an ester of acrylic acid, featuring an ethyl group and a 2-bromophenyl substituent attached to the acrylic acid backbone. guidechem.com The acrylate functional group consists of a vinyl group directly attached to a carbonyl carbon, which makes it susceptible to polymerization and other addition reactions. wikipedia.org

Aryl acrylates are significant in organic chemistry due to their role as versatile intermediates. They are commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, between an aryl halide and an acrylate. ugent.bewikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds. researchgate.net The presence of both an aromatic ring and an electron-withdrawing acrylate moiety makes these compounds valuable precursors for a wide range of more complex molecules. rsc.orgrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| CAS Number | 99134-25-5 |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

Research Context and Overview of Related Compound Classes

The research surrounding this compound and similar compounds is often focused on their application as starting materials for the synthesis of heterocyclic compounds, particularly quinolin-2(1H)-ones. nih.govresearchgate.net The quinolin-2(1H)-one scaffold is a core structure in numerous natural products and pharmaceutically important compounds. rsc.orgrsc.org

The synthesis of 3-substituted quinolin-2(1H)-ones can be achieved through a palladium-catalyzed coupling-cyclization reaction between a 2-haloaniline (like 2-iodoaniline) and an α,β-unsaturated carbonyl compound, a class to which ethyl acrylate belongs. nih.govresearchgate.net This highlights the role of aryl acrylates as key components in building these significant heterocyclic systems. The development of efficient synthetic routes to quinolin-2(1H)-one derivatives is an active area of research due to their diverse biological activities. nih.govrsc.orgrsc.org

Other related compound classes that can be synthesized from aryl acrylate precursors include phenanthrolines, benzofurans, indoles, oxazoles, and imidazoles, demonstrating the broad utility of this family of molecules in constructing a variety of important heterocyclic frameworks. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

ethyl 2-(2-bromophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H11BrO2/c1-3-14-11(13)8(2)9-6-4-5-7-10(9)12/h4-7H,2-3H2,1H3 |

InChI Key |

SCPVJLAVWNMTKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)C1=CC=CC=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 2 Bromophenyl Acrylate

Direct Synthetic Routes to 2-Aryl Acrylates

Direct synthetic strategies focus on forming the carbon-carbon double bond of the acrylate (B77674) system while simultaneously introducing the 2-bromophenyl group. Key approaches include olefination reactions, condensation methods, and modern transition metal-catalyzed cross-coupling reactions.

Olefination Approaches (e.g., Horner-Wadsworth-Emmons, Wittig)

Olefination reactions are powerful tools for the formation of carbon-carbon double bonds and are widely used for synthesizing α,β-unsaturated esters like Ethyl 2-(2-bromophenyl)acrylate. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are prominent examples, both involving the reaction of a phosphorus-stabilized carbanion with a carbonyl compound.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion, which is typically more nucleophilic and less basic than its Wittig counterpart. wikipedia.org This reaction generally provides excellent stereoselectivity, favoring the formation of (E)-alkenes, particularly with aromatic aldehydes. wikipedia.org The synthesis of this compound via the HWE reaction would involve the reaction of 2-bromobenzaldehyde with the carbanion generated from triethyl phosphonoacetate. The process begins with the deprotonation of the phosphonate by a base to form a nucleophilic carbanion, which then attacks the aldehyde carbonyl group. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during aqueous workup. wikipedia.org One-pot procedures combining formylation of an aromatic compound with a subsequent HWE reaction have been developed to efficiently produce aryl acrylates. clockss.org

The Wittig reaction is another cornerstone of olefination chemistry, employing a phosphorus ylide (a phosphonium-stabilized carbanion). udel.edu The reaction proceeds through the nucleophilic attack of the ylide on an aldehyde or ketone, forming a betaine intermediate which then collapses to an oxaphosphetane. This intermediate decomposes to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. youtube.com For the synthesis of this compound, the ylide (carbethoxymethylene)triphenylphosphorane would be reacted with 2-bromobenzaldehyde. Stabilized ylides, such as the one required here, typically favor the formation of the (E)-isomer. udel.edu While highly effective, a practical challenge of the Wittig reaction can be the removal of the triphenylphosphine oxide byproduct from the reaction mixture. udel.edu

| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonate ester (e.g., Triethyl phosphonoacetate) | Phosphonium salt (e.g., Benzyltriphenylphosphonium chloride to form the ylide) youtube.com |

| Key Carbonyl Precursor | 2-Bromobenzaldehyde | 2-Bromobenzaldehyde |

| Typical Base | NaH, DBU, n-BuLi synarchive.comrsc.org | n-BuLi, NaH, NaOH youtube.com |

| Primary Byproduct | Water-soluble dialkylphosphate salt wikipedia.org | Triphenylphosphine oxide |

| Stereoselectivity | Predominantly (E)-isomer, especially with stabilized phosphonates wikipedia.org | Predominantly (E)-isomer with stabilized ylides udel.edu |

| Byproduct Removal | Simple aqueous extraction wikipedia.org | Can be challenging (e.g., requires chromatography) |

Knoevenagel Condensation and Related Methods for Acrylate Formation

The Knoevenagel condensation is a classic method for forming carbon-carbon bonds by reacting an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine. This reaction is widely used in the synthesis of α,β-unsaturated compounds. researchgate.net

To synthesize a derivative of this compound, 2-bromobenzaldehyde would be reacted with an active methylene compound such as ethyl cyanoacetate in the presence of a catalyst. scielo.org.mx The reaction proceeds through the formation of a carbanion from the active methylene compound, which then adds to the carbonyl group of the aldehyde. Subsequent dehydration yields the unsaturated product. researchgate.net While highly efficient for producing α-cyanoacrylates, using ethyl cyanoacetate would yield ethyl 2-cyano-3-(2-bromophenyl)acrylate. mdpi.comresearchgate.net Obtaining the target compound, this compound, would require a subsequent step to remove the cyano group. Alternatively, using diethyl malonate followed by a decarboxylation step could provide the desired product. Various catalysts have been employed for the Knoevenagel condensation, including bases like piperidine, ammonium salts, and solid catalysts such as selenium-promoted zirconia to improve yields and facilitate catalyst recovery.

| Reactant 1 (Aldehyde) | Reactant 2 (Active Methylene Compound) | Typical Catalyst | Initial Product |

|---|---|---|---|

| 2-Bromobenzaldehyde | Ethyl Cyanoacetate scielo.org.mx | Diisopropylethylammonium acetate (B1210297) (DIPEAc), Piperidine scielo.org.mxresearchgate.net | Ethyl 2-cyano-3-(2-bromophenyl)acrylate |

| 2-Bromobenzaldehyde | Diethyl Malonate | Piperidine, Pyridine | Diethyl 2-(2-bromobenzylidene)malonate |

| 2-Bromobenzaldehyde | Malononitrile | SeO2/ZrO2, Amines | 2-(2-Bromobenzylidene)malononitrile |

Transition Metal-Catalyzed Cross-Coupling Strategies for Aryl Substitution on Acrylates

Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions that can be adapted to form 2-aryl acrylates. These methods provide alternative pathways that can offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a versatile palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. nih.govorganic-chemistry.org This methodology could be applied to the synthesis of this compound in two main ways:

Coupling of an arylboronic acid with a haloacrylate: Reacting 2-bromophenylboronic acid with a suitable substrate like ethyl 2-bromoacrylate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Coupling of an aryl halide with an acrylate-containing boronic ester: Reacting 1,2-dibromobenzene with an organoboron derivative of ethyl acrylate.

This reaction is known for its tolerance of a wide range of functional groups on both coupling partners. nih.gov Nickel-based catalyst systems have also been developed for Suzuki-Miyaura couplings, offering a less expensive alternative to palladium, and have been shown to be effective in coupling aryl carbamates and sulfamates. nih.govrsc.org

Direct C-H activation is an emerging and highly atom-economical strategy in organic synthesis. This approach involves the direct functionalization of a carbon-hydrogen bond, bypassing the need to pre-functionalize the starting material (e.g., into an organohalide or organoboron compound). In the context of synthesizing this compound, a C-H activation strategy would ideally involve the direct coupling of bromobenzene with ethyl acrylate. This reaction would be catalyzed by a transition metal, such as palladium, which would selectively activate the C-H bond at the ortho position to the bromine atom and facilitate its coupling with the acrylate. While conceptually elegant, achieving high regioselectivity in such reactions can be challenging and often requires directing groups. Research in this area aims to develop catalysts that can perform these transformations under mild conditions. rsc.org

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is a critical step in the synthesis of this compound via the Horner-Wadsworth-Emmons reaction to maximize the yield and stereoselectivity of the desired (E)-isomer. Key parameters that are typically investigated include the choice of base, solvent, reaction temperature, and reaction time.

Base Selection: The choice of base is crucial for the efficient deprotonation of the phosphonate reagent. The strength of the base can significantly influence the reaction rate and, in some cases, the stereochemical outcome. Common bases employed in the HWE reaction range from weaker inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) to stronger bases such as sodium hydride (NaH), sodium methoxide (NaOMe), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org The selection of the base is often dependent on the acidity of the phosphonate and the reactivity of the aldehyde.

Solvent Effects: The solvent can impact the solubility of the reactants and intermediates, as well as the stability of the transition states, thereby affecting the reaction rate and selectivity. A variety of solvents can be utilized for the HWE reaction, including polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN), as well as alcohols such as ethanol (EtOH). rsc.org In some instances, deep eutectic solvents (DESs) have been explored as environmentally benign reaction media. rsc.org

Temperature and Reaction Time: The reaction temperature is another important parameter that can be adjusted to control the reaction kinetics. While many HWE reactions proceed efficiently at room temperature, heating may be necessary for less reactive substrates to achieve a reasonable reaction rate. The reaction time is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion of the starting materials.

Influence of Reactant Structure: The steric and electronic properties of both the aldehyde and the phosphonate reagent can influence the reaction's efficiency and stereoselectivity. Aromatic aldehydes, such as 2-bromobenzaldehyde, generally yield (E)-alkenes with high selectivity in the HWE reaction. wikipedia.org

Below are interactive data tables summarizing hypothetical research findings on the optimization of the Horner-Wadsworth-Emmons reaction for the synthesis of this compound.

Table 1: Effect of Different Bases on the Yield of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | THF | 25 | 4 | 92 |

| 2 | K₂CO₃ | DMF | 60 | 8 | 75 |

| 3 | DBU | CH₂Cl₂ | 25 | 3 | 88 |

| 4 | NaOMe | MeOH | 25 | 5 | 85 |

Table 2: Influence of Solvent on the Reaction Yield and Selectivity

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | NaH | THF | 25 | 4 | 92 | >99:1 |

| 2 | NaH | DMF | 25 | 4 | 89 | 98:2 |

| 3 | NaH | Toluene | 25 | 6 | 78 | 95:5 |

| 4 | NaH | CH₃CN | 25 | 5 | 85 | 97:3 |

Chemical Reactivity and Transformation Pathways of Ethyl 2 2 Bromophenyl Acrylate

Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring is a key handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in constructing more complex molecular architectures.

Nucleophilic Aromatic Substitution Pathways

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of activating groups can facilitate such reactions. chemistrysteps.comlibretexts.org In the case of ethyl 2-(2-bromophenyl)acrylate, the electron-withdrawing nature of the acrylate (B77674) group can activate the ring towards nucleophilic attack, particularly at the ortho and para positions. chemistrysteps.com The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. chemistrysteps.comscranton.edu A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed in these transformations. chemistrysteps.com

Formation of Organometallic Reagents and Subsequent Reactions

The bromine atom can be readily converted into an organometallic species, most commonly through reaction with metals like lithium or magnesium. Treatment of this compound with two equivalents of lithium metal can generate the corresponding organolithium reagent. youtube.com This highly reactive intermediate can then participate in a variety of reactions, such as coupling with other organic halides. For instance, organolithium reagents can be converted to Gilman reagents (lithium diorganocopper reagents) by reacting them with a copper halide. youtube.com These Gilman reagents are particularly useful for forming new carbon-carbon bonds through coupling reactions with organohalides. youtube.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

The bromine moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgrug.nl

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.gov this compound can be coupled with various alkenes in the presence of a palladium catalyst and a base to form substituted stilbene (B7821643) and other vinyl derivatives. wikipedia.orgvaia.com The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

| Catalyst System | Base | Solvent | Temperature | Product Type | Reference |

| Pd(OAc)₂, PPh₃ | Et₃N | DMF | 100 °C | Disubstituted Alkenes | wikipedia.org |

| Pd(OAc)₂, Ligand | K₂CO₃ | Water/DMF | 80 °C | Stilbenes | nih.gov |

| Pd/C | Base | Water | Room Temp | Substituted Alkenes | ucsb.edu |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govlibretexts.orgorganic-chemistry.org this compound can react with a wide range of terminal alkynes to produce arylalkynes, which are valuable intermediates in the synthesis of more complex molecules. nih.govresearchgate.net Copper-free versions of the Sonogashira reaction have also been developed. ucsb.edunih.gov

| Catalyst System | Base | Solvent | Temperature | Product Type | Reference |

| Pd(PPh₃)₄, CuI | Amine | Anhydrous | Varies | Arylalkynes | organic-chemistry.org |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | Arylalkynes | nih.gov |

| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Cs₂CO₃ | NMP | Room Temp | Arylalkynes | researchgate.net |

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.orgrug.nlyoutube.com this compound can be coupled with a diverse array of primary and secondary amines to yield the corresponding N-aryl amines. wikipedia.orgnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope. youtube.comnih.gov

| Catalyst System | Base | Solvent | Temperature | Product Type | Reference |

| Pd₂(dba)₃, BINAP | NaOt-Bu | Toluene | Varies | Aryl Amines | wikipedia.org |

| [Pd(allyl)Cl]₂, t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 °C | Aryl Amines | nih.gov |

| Pd(OAc)₂, XPhos | K₃PO₄ | t-BuOH | Varies | Aryl Amines | organic-chemistry.org |

Reactions of the Acrylate Moiety

The acrylate portion of the molecule contains a reactive α,β-unsaturated carbonyl system, which is susceptible to attack by nucleophiles and can participate in cycloaddition reactions.

Conjugate Addition Reactions (e.g., Michael Addition)

The Michael reaction is the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.netlibretexts.org The electron-withdrawing ester group in this compound makes the β-carbon electrophilic and thus susceptible to attack by a wide range of nucleophiles, including enolates, amines, and thiols. researchgate.netlibretexts.orgnih.gov This reaction is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov For example, the reaction of an acetoacetate (B1235776) with an acrylate in the presence of a base is a classic Michael addition. researchgate.net

| Michael Donor | Michael Acceptor | Catalyst/Base | Product Type | Reference |

| Ethyl Acetoacetate | Ethyl Acrylate | NaOEt | 1,5-Dicarbonyl Compound | libretexts.org |

| Benzylamine | Methyl Acrylate | None (Microwave) | β-Amino Ester | nih.gov |

| Dialkyl Malonate | Alkyl Acrylate | EtPPh₂ | Functionalized Pentanoate | nih.gov |

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Photocycloadditions)

The electron-deficient double bond of the acrylate moiety makes it a good dienophile in Diels-Alder reactions. organic-chemistry.org This [4+2] cycloaddition with a conjugated diene leads to the formation of a six-membered ring. The reaction is facilitated by the electron-withdrawing nature of the ester group, which lowers the energy of the LUMO of the dienophile. organic-chemistry.org

Furthermore, acrylates can participate in [3+2] cycloaddition reactions. For instance, the reaction of acrylates with diazomethane (B1218177) can lead to the formation of pyrazolines. chemrxiv.org These reactions can be highly regioselective and stereoselective. chemrxiv.org Photochemical [3+2] cycloadditions are also a known transformation for acrylates, providing access to various five-membered ring systems.

Radical Reactions and Polymerization Initiation

The acrylate moiety in this compound renders the molecule susceptible to radical reactions, particularly radical polymerization. The electron-deficient double bond can readily react with radical initiators to form a new radical species, which can then propagate by adding to subsequent monomer units. This process leads to the formation of polyacrylate chains.

While specific studies on the radical polymerization of this compound are not extensively documented in the reviewed literature, the principles of acrylate polymerization are well-established. The polymerization can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

Furthermore, the presence of the bromine atom on the phenyl ring introduces the potential for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, the carbon-bromine bond could potentially act as an initiating site in the presence of a suitable transition metal catalyst, such as a copper(I) complex. This would allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The general mechanism for ATRP involves the reversible activation of a dormant species (the alkyl halide) by a transition metal complex to form a radical that can then add to a monomer.

Table 1: Potential Initiators for Radical Polymerization of Acrylates

| Initiator Type | Examples | Polymerization Method |

|---|---|---|

| Thermal Initiators | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide | Free Radical Polymerization |

Intramolecular Cyclization and Annulation Processes

The strategic positioning of the bromo-substituent and the acrylate system in this compound makes it an excellent substrate for intramolecular cyclization reactions, particularly those catalyzed by transition metals. The most prominent of these is the intramolecular Heck reaction. wikipedia.org

In a typical intramolecular Heck reaction, a palladium(0) catalyst facilitates the coupling of the aryl halide (the C-Br bond) with the alkene (the acrylate double bond). wikipedia.org This process involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by migratory insertion of the acrylate's double bond into the newly formed palladium-carbon bond. A subsequent β-hydride elimination step regenerates the double bond within the newly formed ring system and restores the palladium(0) catalyst. libretexts.org

For this compound, this reaction pathway can lead to the formation of coumarin (B35378), a valuable heterocyclic scaffold found in many natural products and pharmaceuticals. organic-chemistry.orgnih.govnih.gov The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 2: Intramolecular Heck Reaction for Coumarin Synthesis

| Reactant | Catalyst System | Product |

|---|

The efficiency and regioselectivity of the cyclization can be influenced by the choice of catalyst, ligands, base, and reaction conditions. researchgate.net

Functional Group Transformations and Derivatizations

The chemical structure of this compound offers multiple avenues for functional group transformations and derivatizations, allowing for the synthesis of a wide array of complex molecules.

The carbon-bromine bond on the aromatic ring is a key site for derivatization through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. youtube.comyoutube.comlibretexts.org This is a powerful method for introducing new aryl or alkyl substituents at the 2-position of the phenyl ring. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orggold-chemistry.org This provides a direct route to 2-alkynyl-substituted phenyl acrylates, which are versatile intermediates for further transformations. youtube.comnih.gov

The ethyl ester functional group is also amenable to a range of transformations:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation provides a handle for further modifications, such as the formation of amides or other ester derivatives.

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

Amidation: The ester can react with amines to form amides, a common transformation in the synthesis of biologically active molecules.

Table 3: Key Functional Group Transformations

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Aryl Bromide | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |

| Aryl Bromide | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Ethyl Ester | Hydrolysis | H₂O, Acid or Base | Carboxylic Acid |

These transformations highlight the utility of this compound as a versatile platform for the synthesis of diverse and complex molecular architectures.

Applications of Ethyl 2 2 Bromophenyl Acrylate in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthesis

The strategic placement of the bromine atom and the acrylate (B77674) functionality makes Ethyl 2-(2-bromophenyl)acrylate a highly useful intermediate in multi-step synthetic sequences. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. The acrylate moiety, being an electron-deficient alkene, is susceptible to conjugate addition and can participate in various cycloaddition and cyclization reactions.

This dual reactivity allows for a modular approach in synthesis, where different fragments can be sequentially introduced to build up molecular complexity. For instance, a multi-step synthesis could involve an initial cross-coupling reaction at the ortho-bromo position followed by a transformation of the acrylate group, or vice versa. This step-wise functionalization is a cornerstone of modern organic synthesis, enabling the construction of complex target molecules with high degrees of control and efficiency. The ability to carry out these transformations makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties.

Construction of Complex Polycyclic and Heterocyclic Systems

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of various fused and ring-in-ring structures, which are common motifs in biologically active compounds and functional materials.

Synthesis of Indole (B1671886) Derivatives

The indole scaffold is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. Palladium-catalyzed reactions are a powerful tool for the synthesis of substituted indoles. While numerous methods exist, those starting from readily available precursors are of significant interest. A common strategy involves the palladium-catalyzed coupling of an o-haloaniline with an alkyne (the Larock indole synthesis) or other coupling partners.

In a related conceptual approach, this compound can serve as a precursor for indole synthesis. A potential pathway involves a tandem reaction sequence, such as a Heck reaction. For example, the reaction of this compound with an amine under palladium catalysis could, in principle, lead to an intramolecular cyclization to form an indole or related heterocyclic structure. The precise conditions, including the choice of catalyst, ligands, and base, are crucial for directing the reaction towards the desired cyclized product.

Synthesis of Quinoline (B57606) Derivatives

The quinoline ring system is another important heterocyclic core found in many synthetic drugs and natural alkaloids with a broad spectrum of biological activities. The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (the Combes synthesis) or β-ketoesters (the Conrad-Limpach synthesis).

This compound offers a potential entry point to quinoline derivatives through transition-metal-catalyzed annulation reactions. A plausible synthetic route could involve a palladium-catalyzed tandem reaction. For instance, a process involving an initial coupling reaction followed by an intramolecular cyclization could construct the quinoline skeleton. A notable example of such a strategy is the tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C–H amidation sequence, which has been used to synthesize 4-aryl-2-quinolinones from related substrates. rsc.org This highlights the potential of using ortho-haloaryl acrylates in the construction of this important heterocyclic system.

Access to Spirocyclic and Fused Ring Architectures

Spirocyclic and fused ring systems present unique three-dimensional structures that are of great interest in drug discovery and materials science. The construction of these complex scaffolds often requires sophisticated synthetic strategies. Intramolecular Heck reactions are particularly powerful for creating cyclic and polycyclic structures. wikipedia.org

The structure of this compound is well-suited for intramolecular cyclization reactions to form fused ring systems. Following modification of the molecule to introduce a tethered alkene, an intramolecular Heck reaction could be employed to forge a new ring. For example, if the phenyl ring were to be functionalized with a group containing a terminal double bond, an intramolecular Heck cyclization could lead to the formation of a fused carbocyclic or heterocyclic ring. The regioselectivity of the cyclization (e.g., 6-exo vs. 7-endo) would be a key aspect to control in such a synthetic design.

Precursor for Advanced Materials and Polymeric Scaffolds

Beyond its use in the synthesis of discrete small molecules, this compound also holds promise as a monomer for the creation of functional polymers and advanced materials.

Development of Functionalized Polymer Monomers

Acrylate polymers are a major class of polymers with a wide range of applications in paints, adhesives, and textiles. The properties of these polymers can be finely tuned by the choice of the ester group and by copolymerization with other monomers. The synthesis of functionalized polymers often relies on the polymerization of monomers that bear a specific functional group.

This compound can be considered a functionalized monomer. The presence of the bromo-substituent on the phenyl ring provides a site for post-polymerization modification. A polymer chain containing units derived from this compound would have pendant bromo-phenyl groups. These groups can be subsequently modified using a variety of chemical reactions, such as cross-coupling reactions, to introduce new functionalities along the polymer backbone. This approach allows for the synthesis of a wide range of functional polymers with tailored properties from a single polymeric precursor. The reactivity of the aryl bromide allows for the grafting of different chemical moieties, leading to materials with applications in areas such as electronics, sensing, and catalysis.

Controlled Polymerization Techniques and Copolymerization Studies

The exploration of novel monomers in polymer chemistry is a continuous endeavor to access materials with unique properties and functionalities. This compound, with its distinct chemical structure featuring both an acrylate moiety and a brominated phenyl ring, presents as a potentially valuable building block in advanced organic synthesis and materials science. However, a comprehensive review of the current scientific literature reveals a notable absence of specific research dedicated to the controlled polymerization and copolymerization of this particular monomer.

Despite the lack of direct experimental data for this compound, it is possible to extrapolate and discuss its potential behavior in controlled polymerization based on the well-established principles of these techniques with structurally related monomers. The primary methods for achieving controlled radical polymerization of acrylates are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Theoretical Potential for Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for polymerizing a wide range of monomers, including acrylates, in a controlled manner, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity. The general mechanism of ATRP involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex, typically copper-based. cmu.edunih.gov

For this compound, the acrylate group is known to be amenable to ATRP. The presence of the 2-bromophenyl substituent is expected to influence the polymerization kinetics. The electron-withdrawing nature of the phenyl ring and the bromine atom could affect the reactivity of the monomer and the stability of the propagating radical. It is conceivable that the steric hindrance imposed by the ortho-bromophenyl group might also play a role in the rate of polymerization.

In a hypothetical ATRP of this compound, a suitable initiator such as ethyl α-bromoisobutyrate or methyl 2-bromopropionate could be employed in conjunction with a copper(I) bromide/ligand catalyst system. researchgate.net The choice of ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), would be crucial in tuning the catalyst activity and achieving a controlled process. researchgate.net

Theoretical Potential for Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful technique for synthesizing well-defined polymers. It relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process. RAFT is compatible with a broad array of functional monomers, including acrylates. mdpi.comwhiterose.ac.uk

The polymerization of this compound via RAFT would theoretically proceed by the addition of a propagating radical to the CTA, followed by fragmentation to generate a new radical that can initiate further polymerization. The equilibrium between active and dormant species allows for the controlled growth of polymer chains.

The success of a RAFT polymerization of this monomer would heavily depend on the selection of an appropriate CTA. For acrylate monomers, dithiobenzoates and trithiocarbonates are often effective. The electronic and steric effects of the 2-bromophenyl group would need to be considered when optimizing reaction conditions such as temperature, initiator concentration, and solvent.

Copolymerization Studies: A Prospectus

The ability to copolymerize this compound with other monomers would significantly expand its utility, enabling the creation of materials with tailored properties. The bromine functionality on the phenyl ring could serve as a site for post-polymerization modification, or it could impart specific properties such as increased refractive index or flame retardancy to the resulting copolymer.

Hypothetically, this compound could be copolymerized with a variety of common monomers such as methyl methacrylate (B99206), styrene, or other acrylates using controlled radical polymerization techniques. The reactivity ratios of the comonomers would need to be determined experimentally to understand the copolymer composition and sequence distribution. For instance, studies on the copolymerization of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate have been conducted, though this system involves a methacrylamide (B166291) which has different reactivity from an acrylate. researchgate.net

Data Tables

Due to the absence of published experimental research on the controlled polymerization of this compound, no data tables with detailed research findings can be presented at this time. The generation of such data would require dedicated laboratory investigation into the polymerization kinetics, molecular weight control, and copolymerization behavior of this monomer.

Mechanistic Investigations of Reactions Involving Ethyl 2 2 Bromophenyl Acrylate

Elucidation of Reaction Pathways and Transition States

The predominant reaction pathway for ethyl 2-(2-bromophenyl)acrylate involves an intramolecular Heck reaction, a powerful tool for carbon-carbon bond formation. wikipedia.orgclockss.org The generally accepted catalytic cycle for this transformation, initiated by a palladium(0) species, proceeds through several key elementary steps:

Oxidative Addition: The initial and often rate-determining step involves the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) complex. This forms a square planar arylpalladium(II) intermediate. libretexts.org

Migratory Insertion: The acrylate (B77674) moiety then coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond. This step is crucial as it forms the new carbon-carbon bond, leading to the cyclized alkylpalladium(II) intermediate. libretexts.org

β-Hydride Elimination: A subsequent β-hydride elimination from the alkylpalladium(II) intermediate generates the coumarin (B35378) product and a hydridopalladium(II) complex. libretexts.org

Reductive Elimination: Finally, reductive elimination of HBr from the hydridopalladium(II) complex, typically facilitated by a base, regenerates the active palladium(0) catalyst, thus closing the catalytic cycle. libretexts.org

Two primary mechanistic pathways are considered for the intramolecular Heck reaction: the neutral and the cationic pathway. The operative pathway is largely dictated by the nature of the ligands and additives. wikipedia.org The neutral pathway typically involves phosphine (B1218219) ligands and proceeds through the cycle described above. wikipedia.org In contrast, the cationic pathway is favored when using ligands that can stabilize a cationic palladium complex, often in the presence of silver or thallium salts that act as halide scavengers. princeton.edu This pathway can have significant implications for stereoselectivity. wikipedia.org

While specific transition state energy calculations for the intramolecular Heck reaction of this compound are not extensively reported in the literature, computational studies on similar systems provide valuable insights. For instance, density functional theory (DFT) calculations on related intramolecular Heck reactions have been used to model the energies of intermediates and transition states, helping to rationalize observed regioselectivities and enantioselectivities. princeton.edu These studies generally indicate that the oxidative addition and migratory insertion steps are the most energetically demanding.

Role of Catalysis in Directing Selectivity and Efficiency

The choice of catalyst and ligands is paramount in controlling the outcome of reactions involving this compound. Palladium complexes remain the catalysts of choice for the intramolecular Heck reaction. The efficiency of these catalysts can be significantly influenced by the nature of the ligands coordinated to the palladium center.

Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and bidentate phosphines like BINAP, are commonly employed. chim.it The steric and electronic properties of the phosphine ligand can affect the rate of oxidative addition and the stability of the catalytic species. For instance, bulky electron-rich phosphines can promote the oxidative addition step. The use of N-heterocyclic carbene (NHC) ligands has also been explored, often leading to highly stable and active catalysts.

The following table summarizes the performance of different palladium catalyst systems in the intramolecular Heck cyclization of related ortho-haloaryl acrylates to form coumarins, providing an indication of the catalytic efficiencies that can be expected for this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 85 | clockss.org |

| PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 80 | 92 | General Heck Conditions |

| Pd(OAc)₂ / (R)-BINAP | Ag₃PO₄ | Toluene | 100 | 75 (for asymmetric variant) | chim.it |

This table is illustrative and based on data for similar substrates. Actual yields for this compound may vary.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for a quantitative understanding of reaction mechanisms and for optimizing reaction conditions. For the intramolecular Heck reaction of substrates like this compound, the rate of reaction is influenced by several factors, including the concentration of the substrate, catalyst, and base, as well as the temperature.

Kinetic analyses of related Heck reactions have often shown that the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step. researchgate.net However, under certain conditions, particularly with a high concentration of the phosphine ligand, the migratory insertion step can become rate-limiting.

Stereochemical Control and Asymmetric Transformations

The intramolecular Heck reaction of this compound can, in principle, lead to the formation of a stereocenter if the substrate is appropriately substituted or if the reaction is conducted in a chiral environment. The development of asymmetric variants of the Heck reaction has been a major focus of research, enabling the synthesis of enantiomerically enriched products. nih.gov

The key to achieving high enantioselectivity lies in the use of chiral ligands that can effectively transfer their stereochemical information to the substrate during the catalytic cycle. Chiral bidentate phosphine ligands, such as (R)- or (S)-BINAP, are among the most successful ligands for asymmetric Heck reactions. chim.it These ligands coordinate to the palladium center and create a chiral pocket that directs the approach of the alkene for migratory insertion, leading to the preferential formation of one enantiomer of the product.

The cationic pathway of the Heck reaction is often favored for asymmetric transformations because it typically involves a more rigid catalytic complex where the chiral ligand remains tightly bound to the palladium center throughout the catalytic cycle. wikipedia.org The use of silver salts to abstract the halide and generate the cationic intermediate is a common strategy in asymmetric Heck reactions. chim.it

For the synthesis of chiral dihydrocoumarins from precursors like this compound, an asymmetric Heck reaction followed by a subsequent reduction step would be a viable strategy. The enantiomeric excess (ee) of the product is a critical measure of the success of an asymmetric transformation and is typically determined by chiral chromatography (e.g., chiral HPLC or GC). While specific data for the asymmetric intramolecular Heck reaction of this compound is scarce, studies on similar substrates have reported high enantioselectivities (often >90% ee) with optimized catalyst systems. nih.gov

The following table illustrates the effect of different chiral ligands on the enantioselectivity of asymmetric intramolecular Heck reactions of related substrates.

| Chiral Ligand | Catalyst Precursor | Additive | Enantiomeric Excess (ee %) | Reference |

| (R)-BINAP | Pd(OAc)₂ | Ag₃PO₄ | up to 96% | chim.it |

| (S)-PHOX | Pd(CH₃CN)₄₂ | - | up to 99% | nih.gov |

| (R,R)-Me-DuPhos | Pd₂(dba)₃ | Ag₃PO₄ | up to 90% | General Asymmetric Heck |

This table is illustrative and based on data for similar substrates. Actual enantiomeric excesses for the product derived from this compound may vary.

Theoretical and Computational Chemistry Studies on Ethyl 2 2 Bromophenyl Acrylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and its implications for molecular properties. For Ethyl 2-(2-bromophenyl)acrylate, these calculations can elucidate the influence of the bromo and acrylate (B77674) substituents on the phenyl ring.

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other properties. For acrylates and their derivatives, DFT has been successfully employed to study polymerization kinetics and mechanisms. researchgate.netacs.orgchemrxiv.org

In the case of this compound, DFT calculations, typically using functionals like B3LYP or M06-2X with a basis set such as 6-31+G(d), would be the first step in a computational investigation. researchgate.net These calculations would provide the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. The presence of the bulky bromine atom at the ortho position is expected to cause significant steric interactions, influencing the planarity of the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bldpharm.comtcichemicals.com The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). specialchem.com

For this compound, the HOMO is likely to be located on the phenyl ring and the acrylate double bond, which are electron-rich regions. The LUMO, on the other hand, would be expected to have significant contributions from the carbonyl group of the acrylate moiety, a known electron-withdrawing group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. The specific energies can be calculated using DFT.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and represent typical energies for a molecule of this type. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netdrexel.edu It is plotted on the molecule's surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas denote electron-poor regions (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent regions with intermediate potential. researchgate.net

For this compound, the MEP map would likely show a high electron density (red) around the carbonyl oxygen of the acrylate group and to a lesser extent on the bromine atom, due to its lone pairs. The hydrogen atoms of the ethyl group and the phenyl ring would appear as regions of positive potential (blue). This visualization is instrumental in predicting sites for intermolecular interactions and chemical reactions.

Conformation Analysis and Stereochemical Implications

The presence of the ortho-substituted bromine atom on the phenyl ring introduces the possibility of different spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is particularly important for understanding the molecule's physical properties and how it might interact with biological systems or other molecules.

For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the phenyl ring and the acrylate group, as well as rotation around the C-O bond of the ester. The steric hindrance from the bromine atom will likely favor a non-planar conformation where the acrylate group is twisted out of the plane of the phenyl ring. Computational methods can be used to perform a potential energy surface scan by systematically rotating these bonds to find the global energy minimum, which corresponds to the most stable conformation.

Reaction Mechanism Modeling via Computational Approaches

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, a key reaction of interest is its polymerization. acs.org Modeling the reaction mechanism of the free-radical polymerization of acrylates can provide insights into the initiation, propagation, and termination steps. chemrxiv.org

By calculating the energies of reactants, transition states, and products for each step, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding the reaction kinetics. For example, the addition of a radical to the double bond of the acrylate would be a key step to model. The influence of the 2-bromophenyl group on the stability of the radical intermediates and the energy of the transition states can be quantified. Such studies have been performed for a variety of acrylates and have provided valuable information on their polymerization behavior. researchgate.net

Analytical and Spectroscopic Methodologies for Research on Ethyl 2 2 Bromophenyl Acrylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 2-(2-bromophenyl)acrylate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the protons of the ethyl group are expected to appear as a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling. The vinyl protons on the acrylate (B77674) moiety will present as distinct signals, with their chemical shifts and coupling constants being indicative of their geometric arrangement. The aromatic protons on the bromophenyl ring will exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by the presence of the bromine atom and the acrylate substituent.

The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons of the aromatic ring will appear in the aromatic region, with their chemical shifts influenced by the bromine substituent. The vinyl and ethyl carbons will also have characteristic chemical shifts. libretexts.org For instance, in ethyl acrylate, the carbonyl carbon appears at approximately 166.0 δ, while the vinyl carbons are at 130.3 and 128.5 δ. The ethyl group carbons are observed at 60.5 and 14.1 δ. yale.educhegg.com For a related compound, ethyl 3-(4-bromophenyl)-2-cyanoacrylate, the aromatic carbons are observed in the range of 128.2-132.7 δ, with the carbon bearing the bromine atom at 128.2 δ. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH3 | ~1.3 (triplet) | ~14 |

| Ethyl -CH2- | ~4.2 (quartet) | ~61 |

| Vinylic =CH2 | ~5.9-6.5 (multiplet) | ~128 |

| Vinylic -C= | - | ~138 |

| Aromatic C-H | ~7.2-7.7 (multiplet) | ~127-134 |

| Aromatic C-Br | - | ~122 |

| Aromatic C-C= | - | ~135 |

| Carbonyl C=O | - | ~165 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl group of the ester and the carbon-carbon double bond of the acrylate moiety.

The C=O stretch of the ester is expected to appear as a strong, sharp band in the region of 1720-1740 cm⁻¹. The C=C stretch of the acrylate will likely be observed around 1630-1640 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region. The aromatic C-H stretching vibrations will be seen above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations will give rise to bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern of the benzene (B151609) ring. The C-Br stretch is expected in the lower frequency region, typically between 500 and 600 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1720-1740 |

| C=C (Alkene) | Stretch | 1630-1640 |

| C-O (Ester) | Stretch | 1100-1300 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C-H | Out-of-plane bend | 690-900 |

| C-Br | Stretch | 500-600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure of this compound through analysis of its fragmentation pattern. A key feature in the mass spectrum will be the presence of isotopic peaks for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in two molecular ion peaks (M and M+2) of similar intensity, separated by two mass units. docbrown.infodocbrown.info

The fragmentation of this compound is expected to proceed through several characteristic pathways. Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion would result in a significant fragment. Cleavage of the ester group could also lead to the formation of the ethyl cation or the bromophenyl acrylate acylium ion. Fragmentation of the bromophenyl ring itself is also possible.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 254/256 | [M]⁺ | Molecular ion peak (showing Br isotope pattern) |

| 209/211 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 181/183 | [M - COOCH₂CH₃]⁺ | Loss of the entire ester group |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 29 | [CH₂CH₃]⁺ | Ethyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The presence of the conjugated system, which includes the phenyl ring, the acrylate double bond, and the carbonyl group, will result in characteristic absorption bands in the UV region.

The spectrum is expected to show absorptions corresponding to π → π* transitions. For a related copolymer, 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate, UV-visible absorption peaks were observed around 250 nm and 340 nm. researchgate.net The absorption spectrum of acrylate itself shows a rapid decrease in absorbance with increasing wavelength, with no distinct peaks above 240 nm. nsf.gov The presence of the bromophenyl group and its conjugation with the acrylate system in this compound would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). The specific absorption maxima and molar absorptivity can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation and purification of this compound, as well as for assessing its purity.

Gas Chromatography (GC)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for monitoring reaction progress and for determining the purity of the final product.

A typical GC method would involve injecting the sample into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. A flame ionization detector (FID) is commonly used for the detection of organic compounds. brjac.com.br For the analysis of related acrylates, columns such as the Agilent HP-5 have been used. brjac.com.br The oven temperature program is optimized to achieve good separation from any starting materials, byproducts, or solvents.

Table 4: Representative Gas Chromatography (GC) Conditions for the Analysis of Acrylates

| Parameter | Condition |

|---|---|

| Column | Agilent HP-5 (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 275 °C |

| Oven Program | Initial temp. 50-100 °C, ramp to 250-280 °C |

| Split Ratio | 1:25 or as needed |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of reactions involving these compounds. Reversed-phase HPLC (RP-HPLC) is the most commonly employed method for the analysis of acrylate compounds due to their generally weak polarity. chemspider.come3s-conferences.org

Methodology and Research Findings:

A typical RP-HPLC method for the analysis of acrylate derivatives involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. e3s-conferences.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

In a study on the determination of various acrylate compounds, a ZORBAX SB-AQ column (250 mm × 4.6 mm, 5 μm) was utilized. e3s-conferences.org The mobile phase consisted of a gradient of water and acetonitrile. e3s-conferences.org Acrylate compounds, due to their chemical nature, typically exhibit a maximum ultraviolet (UV) absorption around 210 nm, making this the optimal wavelength for detection with a Diode Array Detector (DAD). chemspider.com

For the analysis of this compound and its derivatives, a similar approach can be adopted. The presence of the aromatic ring and the bromine atom will influence the hydrophobicity and UV absorption characteristics of the molecule. Therefore, method optimization may be required to achieve the best separation and sensitivity.

A gradient elution is often preferred over an isocratic one, as it allows for the effective separation of a wider range of compounds with varying polarities in a single run. A typical gradient might start with a higher proportion of water in the mobile phase, gradually increasing the concentration of the organic modifier, such as acetonitrile. This ensures that more polar impurities elute early, while the compound of interest and any less polar byproducts are retained longer and are well-separated.

The following table outlines a hypothetical, yet representative, HPLC method for the analysis of this compound, based on common practices for similar compounds.

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-20 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a generalized HPLC method and may require optimization for specific applications.

Research on related acrylate derivatives has demonstrated that this type of HPLC method can achieve good linear relationships for quantification, with correlation coefficients often exceeding 0.999. e3s-conferences.org The limits of detection (LOD) and quantification (LOQ) are typically in the low mg/L range, providing sufficient sensitivity for purity assessment and impurity profiling. e3s-conferences.org

Column Chromatography for Purification

Column chromatography is a fundamental purification technique in organic synthesis, widely used to isolate this compound and its derivatives from reaction mixtures. Normal-phase column chromatography is particularly well-suited for this purpose.

Methodology and Research Findings:

In normal-phase chromatography, a polar stationary phase, most commonly silica (B1680970) gel, is used in conjunction with a non-polar mobile phase (eluent). The separation mechanism is based on the differential adsorption of the compounds to the stationary phase. More polar compounds adsorb more strongly to the silica gel and therefore move down the column more slowly, while less polar compounds are eluted more quickly.

The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent, such as n-hexane or petroleum ether, and a slightly more polar solvent, such as ethyl acetate (B1210297), is commonly employed. The polarity of the eluent mixture is fine-tuned to control the elution of the compounds. By gradually increasing the proportion of the more polar solvent, the adsorbed compounds can be selectively eluted from the column.

A practical example of column chromatography for the purification of a related ethyl acrylate derivative is found in the synthesis of Baylis-Hillman adducts. In one such synthesis, the crude product was purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate in a 9:1 ratio as the eluent. chemspider.com This resulted in the isolation of the pure product with a high yield. chemspider.com

For the purification of this compound, a similar solvent system would be a suitable starting point. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the desired compound.

The following table outlines a general procedure for the column chromatographic purification of this compound.

| Step | Description |

| Stationary Phase | Silica gel (e.g., 60-120 mesh) |

| Column Packing | The silica gel is typically packed into a glass column as a slurry in the initial eluent. |

| Sample Loading | The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel, which is then carefully added to the top of the column. |

| Elution | The column is eluted with a solvent system, starting with a low polarity mixture (e.g., n-hexane/ethyl acetate 95:5) and gradually increasing the polarity. |

| Fraction Collection | Fractions of the eluate are collected sequentially. |

| Monitoring | The composition of the collected fractions is monitored by TLC to identify those containing the pure product. |

| Isolation | The fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified this compound. |

This table provides a general guideline for column chromatography and the specific conditions may need to be optimized based on the reaction mixture.

The successful application of column chromatography allows for the removal of unreacted starting materials, catalysts (such as DABCO in Baylis-Hillman reactions), and any side products, yielding this compound of high purity suitable for subsequent synthetic steps or detailed spectroscopic analysis. chemspider.comwikipedia.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.